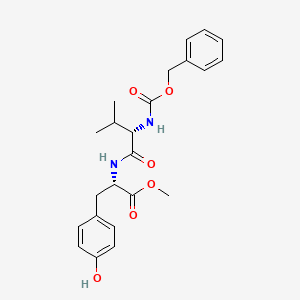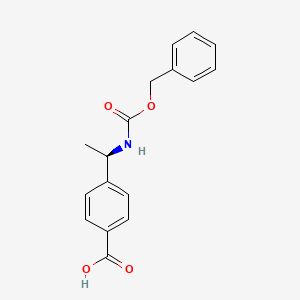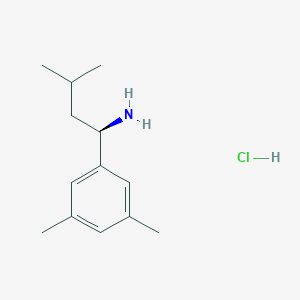![molecular formula C13H11N3O B8075812 1-Benzyl-1H-pyrrolo[2,3-d]pyridazin-7(6H)-one](/img/structure/B8075812.png)
1-Benzyl-1H-pyrrolo[2,3-d]pyridazin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-1H-pyrrolo[2,3-d]pyridazin-7(6H)-one is a useful research compound. Its molecular formula is C13H11N3O and its molecular weight is 225.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions The synthesis of 1-Benzyl-1H-pyrrolo[2,3-d]pyridazin-7(6H)-one typically starts from commercially available precursors. An example synthetic route involves the cyclization of a benzyl-substituted hydrazine with a suitable dicarbonyl compound, under reflux conditions, forming the fused ring system.
Industrial Production Methods On an industrial scale, the preparation may involve optimized reaction conditions such as increased pressures and specific catalysts to enhance yield and purity. Large-scale synthesis ensures the scalability of the compound for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions It Undergoes This compound can undergo various chemical reactions, including:
Oxidation: : It can be oxidized to form corresponding N-oxides.
Reduction: : Hydrogenation can reduce unsaturation within the ring systems.
Substitution: : Electrophilic and nucleophilic substitutions can occur at the benzyl or pyridazine moieties.
Common Reagents and Conditions Used in These Reactions Common reagents include oxidizing agents like potassium permanganate for oxidation and hydrogen gas with palladium on carbon for reduction. Substitution reactions may use halogenating agents or alkylating agents, often under inert atmosphere conditions.
Major Products Formed from These Reactions Depending on the reactants, products range from N-oxides and reduced derivatives to various substituted analogs, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry This compound serves as a building block in organic synthesis, enabling the creation of diverse derivatives for further study.
Biology and Medicine 1-Benzyl-1H-pyrrolo[2,3-d]pyridazin-7(6H)-one and its derivatives are explored for their potential in developing new pharmaceuticals, particularly as inhibitors of enzymes or receptors involved in disease pathways.
Industry In industry, derivatives of this compound are investigated for use in agrochemicals, due to their activity against certain pests or plant diseases.
Mechanism of Action
Molecular Targets and Pathways Involved The mechanism by which 1-Benzyl-1H-pyrrolo[2,3-d]pyridazin-7(6H)-one exerts its effects often involves interaction with biological macromolecules such as proteins or nucleic acids. It may act by binding to active sites or altering the conformation of target enzymes, thereby inhibiting or modulating their activity.
Comparison with Similar Compounds
Highlighting Its Uniqueness Compared to similar compounds like pyridazinones or pyrroles, 1-Benzyl-1H-pyrrolo[2,3-d]pyridazin-7(6H)-one stands out due to its unique fused ring system, which imparts distinct electronic properties and reactivity patterns.
List of Similar Compounds
Pyridazinone derivatives
Pyrrole-based compounds
Benzyl-substituted heterocycles
Properties
IUPAC Name |
1-benzyl-6H-pyrrolo[2,3-d]pyridazin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c17-13-12-11(8-14-15-13)6-7-16(12)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPAQVDUXXJLBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C(=O)NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-4-bis[[(E)-4-oxopent-2-en-2-yl]oxy]alumanyloxypent-3-en-2-one](/img/structure/B8075735.png)
![L-Tryptophan, N-[[(6-deoxy-alpha-L-mannopyranosyl)oxy]hydroxyphosphinyl]-L-leucyl-, sodium salt (9CI)](/img/structure/B8075738.png)

![[(3s,4s)-4-Hydroxypyrrolidin-3-yl]carbamic acid tert-butyl ester](/img/structure/B8075750.png)
![2-(2-(dimethylamino)ethyl)-6-((2-hydroxyethyl)amino)-1H-dibenzo[de,h]isoquinoline-1,3(2H)-dione](/img/structure/B8075755.png)

![tert-Butyl 2-(2-(2-amino-2-cyclohexylacetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B8075765.png)




![2-Bromo-7-(trifluoromethyl)thieno[3,2-c]pyridin-4(5h)-one](/img/structure/B8075830.png)


